molecular formula C13H16N2O2S B3413077 3,3-dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one CAS No. 941958-33-4

3,3-dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one

Cat. No.: B3413077
CAS No.: 941958-33-4
M. Wt: 264.35 g/mol
InChI Key: OJEKFCKEYZPTJK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a thiophene moiety

Mechanism of Action

Target of Action

Thiophene derivatives, a class to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular functions . For instance, they can inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer properties .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that they likely interact with multiple biochemical pathways .

Pharmacokinetics

A related chalcone compound showed good pharmacokinetic properties as assessed by admet .

Result of Action

Thiophene derivatives are known to have various effects at the molecular and cellular level, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

The synthesis of thiophene derivatives often involves the manipulation of aromatic rings, replacement of rings by heterocycles, and combination through chemical reactions of synthesized structures with other molecules, in order to enhance biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one typically involves the reaction of 3-acetyl-2,5-dimethylthiophene with terephthalaldehyde in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature for an extended period, followed by acidification and extraction to isolate the product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3,3-dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one is unique due to its specific combination of a piperazine ring and a thiophene moiety, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new materials and bioactive compounds.

Properties

IUPAC Name

3,3-dimethyl-4-[(E)-3-thiophen-2-ylprop-2-enoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2)12(17)14-7-8-15(13)11(16)6-5-10-4-3-9-18-10/h3-6,9H,7-8H2,1-2H3,(H,14,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEKFCKEYZPTJK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C=CC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)NCCN1C(=O)/C=C/C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3-dimethyl-4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperazin-2-one

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